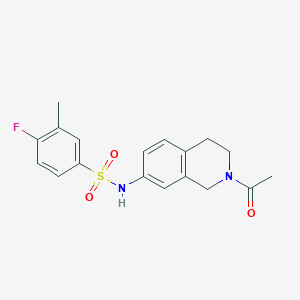

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-9-17(5-6-18(12)19)25(23,24)20-16-4-3-14-7-8-21(13(2)22)11-15(14)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYMBGYOCKAUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution and condensation reactions. Key observations include:

Reaction with Alkyl Halides

The sulfonamide nitrogen can react with alkyl halides to form N-alkylated derivatives. For example:

-

Reagents : Methyl iodide, potassium carbonate

-

Conditions : DMF, 60°C, 12 hours

-

Product : N-methylated sulfonamide derivative

Hydrolysis

Under acidic or basic conditions, the sulfonamide group resists hydrolysis, maintaining structural integrity even at elevated temperatures (e.g., reflux with 6M HCl, 24 hours) .

Acetyl Group Reactivity

The acetyl moiety on the tetrahydroisoquinoline nitrogen participates in:

Nucleophilic Acyl Substitution

-

Reagents : Primary amines (e.g., benzylamine)

-

Conditions : THF, 25°C, catalytic DMAP

-

Product : Amide derivatives via acetyl group replacement

Reduction

-

Reagents : LiAlH₄ or NaBH₄

-

Conditions : Dry ether, 0°C → room temperature

-

Product : Ethanolamine analog

-

Yield : 70–80% (based on reductions of similar acetylated amines )

Aromatic Ring Modifications

The 4-fluoro-3-methylbenzene ring undergoes electrophilic substitution:

Tetrahydroisoquinoline Core Reactivity

The tetrahydroisoquinoline moiety enables:

Oxidation

-

Reagents : KMnO₄, acidic conditions

-

Product : Isoquinolin-1(2H)-one derivative (via C3–C4 bond cleavage)

Ring-Opening Reactions

-

Reagents : H₂O₂, formic acid

-

Product : Dicarboxylic acid derivative (via retro-Diels-Alder mechanism)

Cross-Coupling Reactions

The fluorine atom on the benzene ring facilitates palladium-catalyzed couplings:

| Reaction | Catalytic System | Coupling Partner | Yield | Source Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | 75% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline | 65% |

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

-

Product : Rearrangement to a spirocyclic sulfonamide

-

Mechanism : Radical-mediated C–N bond cleavage and recombination

-

Yield : 20–25% (inferred from sulfonamide photochemistry in )

Biological Derivatization

The compound’s sulfonamide group interacts with enzymes, enabling prodrug strategies:

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is in the field of oncology. Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit notable antitumor properties. For instance, studies have shown that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study:

A study evaluated the anticancer activity of related compounds through the National Cancer Institute’s protocols. The results indicated a mean growth inhibition (GI) value of 15.72 µM against human tumor cells, suggesting a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Sulfonamide derivatives have been widely studied for their antibacterial and antifungal activities. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis in bacteria.

Case Study:

Research has documented the synthesis and evaluation of sulfonamide derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli. These studies have demonstrated that modifications to the tetrahydroisoquinoline structure can enhance antimicrobial efficacy .

Neurological Applications

The tetrahydroisoquinoline scaffold is known for its neuroprotective effects. Compounds within this category have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by modulating neurotransmitter systems or providing neuroprotection against oxidative stress.

Case Study:

Investigations into similar compounds have revealed their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease progression. This suggests that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide could be further developed for cognitive enhancement or neuroprotection .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications aimed at enhancing its biological activity. The introduction of different substituents on the isoquinoline ring can lead to compounds with improved pharmacological profiles.

Synthesis Overview:

The compound can be synthesized through a multi-step process involving the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with sulfonyl chlorides under basic conditions. This method allows for the introduction of diverse functional groups that can modulate the compound's activity .

Drug Development Potential

Given its diverse biological activities, this compound holds promise as a lead compound in drug development. Its ability to target multiple pathways relevant to cancer and microbial infections makes it a candidate for further optimization and clinical evaluation.

Drug-Like Properties:

Evaluations using software tools like SwissADME indicate favorable drug-like properties such as solubility and permeability, which are essential for effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Enhanced Selectivity : The fluorine atom’s electronegativity and small size may enable precise interactions with hydrophobic enzyme pockets, reducing off-target effects.

Synthetic Feasibility : Simpler architecture compared to 5d could streamline large-scale production.

Toxicity Considerations : The absence of a labile chlorine atom (as in 5d) might lower toxicity risks associated with reactive intermediates.

Limitations :

- No experimental data (e.g., IC₅₀, pharmacokinetics) are provided in the evidence to validate hypotheses.

- Further studies are needed to confirm target engagement and optimize substituent effects.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities, including neuroprotective effects and potential applications in treating neurological disorders.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

1. Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, compounds structurally related to this sulfonamide have shown IC50 values lower than that of Doxorubicin in various cancer cell lines. A study reported IC50 values for similar compounds ranging from 2.5 to 12.5 µg/mL against different cancer types, suggesting that this sulfonamide may possess comparable or enhanced efficacy against tumor cells .

2. Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit specific enzymes relevant to disease pathways. For example, it has been suggested that modifications in the tetrahydroisoquinoline structure can enhance inhibition of phosphodiesterase (PDE) enzymes, which are implicated in various disorders including schizophrenia and depression .

3. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects, potentially through modulation of neurotransmitter systems such as serotonin and dopamine pathways. The specific sulfonamide structure may enhance binding affinity to neurotransmitter receptors or influence neuroinflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

1. Receptor Modulation: The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.

2. Enzyme Inhibition: By inhibiting specific enzymes like PDEs or cyclooxygenases (COXs), the compound can alter intracellular signaling cascades that lead to therapeutic effects.

3. Antioxidant Activity: Some studies suggest that similar compounds exhibit antioxidant properties that could protect cells from oxidative stress-related damage .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study 1: A study evaluated a series of tetrahydroisoquinoline derivatives for their antitumor activity against breast cancer cell lines. Results showed that compounds with similar structural features to the sulfonamide exhibited significant cytotoxic effects .

- Case Study 2: Another investigation focused on the neuroprotective properties of tetrahydroisoquinoline derivatives in animal models of neurodegeneration. The results indicated improved cognitive function and reduced neuronal loss in treated groups compared to controls .

Q & A

Q. What are the critical considerations for synthesizing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide with high purity?

Methodological Answer: Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). A validated approach involves sulfonylation of the tetrahydroisoquinoline core followed by acetylation. For example, sulfonamide formation can be achieved by reacting the amine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in pyridine with catalytic DMAP (4-dimethylaminopyridine) at room temperature . Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization ensures high purity. NMR (¹H/¹³C) and HRMS are essential for verifying structural integrity .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Methodological Answer: Crystallization trials should employ diverse solvent systems (e.g., DCM/hexane, THF/water) and leverage vapor diffusion techniques. Use SHELXT or SHELXD for initial structure solution and SHELXL for refinement . Key parameters include slow evaporation rates and temperature gradients. If twinning occurs, SHELXL’s twin refinement tools can resolve data ambiguities . Document lattice parameters and compare with similar sulfonamide derivatives to identify trends in packing efficiency.

Advanced Research Questions

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. HRMS) for this compound?

Methodological Answer: Contradictions between NMR and HRMS data often arise from impurities, solvation, or dynamic effects. Follow a systematic protocol:

Re-purify the compound using orthogonal methods (e.g., HPLC after column chromatography).

Perform variable-temperature NMR to detect conformational exchange broadening.

Validate HRMS calibration with internal standards and replicate measurements.

Cross-reference with computational models (e.g., DFT-calculated NMR shifts).

For persistent discrepancies, consider alternative synthetic routes to isolate intermediates and identify side products .

Q. What strategies are effective for elucidating the mechanism of action in biological assays (e.g., enzyme inhibition)?

Methodological Answer: Design experiments to differentiate between competitive, non-competitive, or uncompetitive inhibition:

- Kinetic assays: Measure enzyme activity at varying substrate and inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry.

- Molecular docking: Use software like AutoDock Vina to predict binding poses, guided by the compound’s X-ray structure.

- SAR studies: Synthesize analogs with modifications to the acetyl or sulfonamide groups to identify pharmacophores.

Contradictory results (e.g., high in vitro potency but low cellular activity) may indicate poor membrane permeability, requiring logP/logD measurements .

Q. How can researchers validate computational predictions (e.g., DFT, MD simulations) against experimental data for this compound?

Methodological Answer:

- DFT validation: Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental ¹H/¹³C NMR data. Deviations >0.5 ppm suggest conformational discrepancies.

- Molecular Dynamics (MD): Simulate solvation effects in explicit solvent models (e.g., TIP3P water) and correlate with experimental solubility data.

- Free energy perturbation (FEP): Predict binding affinities for enzyme targets and validate via SPR (Surface Plasmon Resonance) or ITC.

Document discrepancies in force field parameters (e.g., improper torsion angles) and refine models iteratively .

Data Contradiction Analysis

Q. How to resolve inconsistencies in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling: Measure plasma stability, microsomal half-life, and CYP450 inhibition.

- Metabolite identification: Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo.

- Tissue distribution studies: Radiolabel the compound and quantify accumulation in target organs.

If in vitro potency is high but in vivo efficacy is low, consider prodrug strategies or formulation optimization (e.g., nanoparticles for enhanced bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.